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molecular formula C13H19N5O2 B8577893 9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine CAS No. 104227-89-6

9-(2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine

Cat. No. B8577893
M. Wt: 277.32 g/mol
InChI Key: JAGXUSFVFJWYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806375B2

Procedure details

To a stirred solution of 2,2-dimethyl-5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxane (1 g) in a mixture of tetrahydrofuran (20 ml) and methanol (6 ml) at room temperature was added concentrated hydrochloric acid (0.32 ml). The resulting mixture was stirred for 2 hours during which time a solid crystallised. The solid was collected by filtration, washed with tetrahydrofuran (2 ml) and dried under a flow of air to give the desired product as the hydrochloride salt (800 mg, 81% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][CH:5]([CH2:8][CH2:9][N:10]2[CH:18]=[N:17][C:16]3[C:11]2=[N:12][C:13]([NH2:19])=[N:14][CH:15]=3)[CH2:4][O:3]1.[ClH:21]>O1CCCC1.CO>[ClH:21].[NH2:19][C:13]1[N:12]=[C:11]2[C:16]([N:17]=[CH:18][N:10]2[CH2:9][CH2:8][CH:5]([CH2:6][OH:7])[CH2:4][OH:3])=[CH:15][N:14]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(OCC(CO1)CCN1C2=NC(=NC=C2N=C1)N)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours during which time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran (2 ml)
CUSTOM
Type
CUSTOM
Details
dried under a flow of air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC1=NC=C2N=CN(C2=N1)CCC(CO)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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